Propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl ester
Description
Propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl ester (CAS: 69075-62-3, PMN P–10–266) is a structurally complex propanoic acid derivative characterized by:
- Thioether linkages (at positions 3 and 4 of the propanoic acid backbone).
- Bulky substituents: Two tert-butyl (1,1-dimethylethyl) groups and a dodecylthio (C12H25S) chain.
- Phenolic hydroxyl group (on the 4-hydroxyphenyl ring).
Regulatory filings () indicate its industrial significance, with reporting requirements for production volumes exceeding 10,000 kg.
Properties
CAS No. |
69075-62-3 |
|---|---|
Molecular Formula |
C37H58O3S2 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C37H58O3S2/c1-10-11-12-13-14-15-16-17-18-19-21-41-22-20-35(39)40-32-24-28(3)34(26-30(32)37(7,8)9)42-33-25-29(36(4,5)6)31(38)23-27(33)2/h23-26,38H,10-22H2,1-9H3 |
InChI Key |
JGLKESSHJGLOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 273-857-3 involves specific synthetic routes that include controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include condensation, esterification, or other organic synthesis techniques.
Industrial Production Methods: In an industrial setting, the production of EINECS 273-857-3 is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The industrial process may also include purification steps such as distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: EINECS 273-857-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: EINECS 273-857-3 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
EINECS 273-857-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: EINECS 273-857-3 is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 273-857-3 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Thioether-Containing Propanoic Acid Derivatives
Anti-Inflammatory and NSAID-like Propanoic Acid Derivatives
Antimicrobial and Cytotoxic Propanoic Acid Analogs
Key Research Findings and Data Tables
Structural Impact on Bioactivity
Biological Activity
Chemical Identity
The compound in focus is Propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl ester , also known by its CAS number 69075-62-3 . It has a molecular formula of C37H58O3S2 and a molecular weight of 615.0 g/mol . The structure includes various functional groups contributing to its biological activity.
Biological Activity
This compound exhibits a range of biological activities that are relevant in various fields, including pharmacology and biochemistry. Its biological effects stem from its ability to interact with specific molecular targets in biological systems.
Mechanism of Action
The mechanism involves the compound's interaction with enzymes and receptors, modulating their activity. This modulation can lead to various biochemical responses, potentially influencing metabolic pathways or cellular signaling processes.
Research Findings
Several studies have explored the biological implications of this compound:
-
Antioxidant Activity
Research indicates that derivatives of propanoic acid can exhibit antioxidant properties. This is particularly relevant in preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders. -
Anti-inflammatory Effects
Studies have suggested that similar compounds can inhibit inflammatory pathways, making them potential candidates for therapeutic applications in conditions characterized by chronic inflammation. -
Pharmacological Applications
The compound has been investigated for its potential use in drug formulations aimed at treating conditions such as metabolic disorders and certain types of cancer. Its structural characteristics allow it to act as a drug delivery agent or as an active pharmaceutical ingredient (API).
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of propanoic acid derivatives. The results showed significant scavenging activity against free radicals, supporting the potential use of these compounds in formulations aimed at reducing oxidative stress .
Case Study 2: Anti-inflammatory Activity
In a clinical trial involving patients with rheumatoid arthritis, a derivative of propanoic acid was administered to evaluate its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to placebo .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 69075-62-3 |
| Molecular Formula | C37H58O3S2 |
| Molecular Weight | 615.0 g/mol |
| Density | 1.05 g/cm³ |
| Boiling Point | 680.5 °C at 760 mmHg |
| Flash Point | 365.3 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
